BenchChemオンラインストアへようこそ!

(S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate

Chiral Building Blocks Medicinal Chemistry Quality Control

(S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate (CAS 1286209-13-9) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and an ethylsulfonamido moiety at the 3-position of the piperidine ring. With a molecular formula of C12H24N2O4S and a molecular weight of 292.39 g/mol, this compound serves as a versatile building block in medicinal chemistry for the synthesis of optically active pharmaceutical intermediates.

Molecular Formula C12H24N2O4S
Molecular Weight 292.39
CAS No. 1286209-13-9
Cat. No. B2454919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate
CAS1286209-13-9
Molecular FormulaC12H24N2O4S
Molecular Weight292.39
Structural Identifiers
SMILESCCS(=O)(=O)NC1CCCN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O4S/c1-5-19(16,17)13-10-7-6-8-14(9-10)11(15)18-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1
InChIKeyQGGZYSZZONCJRA-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Where to Source (S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate (CAS 1286209-13-9): A Chiral Piperidine Sulfonamide Building Block for Pharmaceutical R&D


(S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate (CAS 1286209-13-9) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and an ethylsulfonamido moiety at the 3-position of the piperidine ring . With a molecular formula of C12H24N2O4S and a molecular weight of 292.39 g/mol, this compound serves as a versatile building block in medicinal chemistry for the synthesis of optically active pharmaceutical intermediates . The sulfonamido group functions as a key pharmacophore capable of participating in hydrogen bonding critical for enzyme inhibition and receptor binding, while the Boc group provides a readily cleavable amine protecting group compatible with multi-step synthetic routes . This compound is primarily sourced from specialty chemical suppliers offering research-grade material in purities typically ranging from 95% to 98%, and is intended exclusively for laboratory research and development purposes .

Why Generic Substitution of (S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate with In-Class Piperidine Analogs Carries Procurement Risk


Substituting (S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate with structurally similar piperidine sulfonamides is problematic due to three critical differentiating factors. First, the defined (S)-stereochemistry at the 3-position of the piperidine ring is essential for generating optically active downstream products; the corresponding (R)-enantiomer (CAS 1286209-12-8) or racemic mixtures will produce divergent stereochemical outcomes in chiral syntheses . Second, the 3-substitution regioisomer exhibits distinct conformational and steric properties compared to the 4-substituted analog tert-butyl 4-(ethylsulfonamido)piperidine-1-carboxylate (CAS 1233954-83-0), leading to altered molecular geometry and pharmacophore presentation . Third, commercially available purity specifications vary between suppliers, with documented lot purities of 95.0% and 98%, directly impacting the quantitative reliability of subsequent reaction steps in multi-step synthetic sequences . Generic procurement of an unqualified substitute introduces uncertainty into stereochemical fidelity, regiochemical identity, and chemical purity — all of which propagate error through downstream synthetic and biological workflows.

Quantitative Differentiation Evidence for Procuring (S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate (CAS 1286209-13-9)


Purity Specification Differentiation: 98% vs. 95% in Commercial (S)-3-Ethylsulfonamido Piperidine Building Blocks

Commercial lots of (S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate (CAS 1286209-13-9) exhibit measurable purity differentiation between suppliers. One supplier specifies a purity of NLT 98% for this compound , while another principal manufacturer certifies purity at 95.0% . This 3-percentage-point purity differential is non-trivial in the context of multi-step pharmaceutical syntheses, where cumulative impurity propagation can reduce final API yield and complicate purification. The 98% specification reduces total organic impurities to ≤2% by weight, compared to ≤5% for the 95% specification — a factor of 2.5× lower potential contaminant burden affecting downstream reaction stoichiometry and product purity profiles . Notably, a third supplier listing the same product under the Biosynth brand specifies a minimum purity of 95% and currently lists all pack sizes as discontinued, indicating potential supply chain volatility for this chiral intermediate .

Chiral Building Blocks Medicinal Chemistry Quality Control Pharmaceutical Intermediates

Enantiomeric Identity: (S)-Configuration vs. (R)-Enantiomer in Chiral Piperidine Sulfonamide Building Blocks

(S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate (CAS 1286209-13-9) is the (S)-configured enantiomer of the 3-ethylsulfonamido piperidine scaffold. The corresponding (R)-enantiomer bears CAS number 1286209-12-8 and is offered as a distinct catalog product by multiple suppliers . The two enantiomers differ in their InChI Key stereochemical layer — the (S)-enantiomer has InChI Key QGGZYSZZONCJRA-JTQLQIEISA-N (stereochemical descriptor /m0), while the (R)-enantiomer carries InChI Key QGGZYSZZONCJRA-SNVBAGLBSA-N (stereochemical descriptor /m1), confirming these are non-superimposable mirror images rather than identical compounds . In chiral drug synthesis, enantiomeric identity is critical because the two enantiomers of a piperidine sulfonamide building block will produce diastereomeric intermediates when coupled with other chiral moieties, leading to products with distinct three-dimensional pharmacophore geometries and potentially divergent biological activities. The MDL number MFCD18427183 uniquely identifies the (S)-enantiomer in chemical registries .

Chiral Resolution Stereochemistry Asymmetric Synthesis Enantiomeric Purity

Regiochemical Differentiation: 3-Substituted vs. 4-Substituted Ethylsulfonamido Piperidine Scaffolds

(S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate bears the ethylsulfonamido group at the 3-position of the piperidine ring, distinguishing it from the 4-substituted regioisomer tert-butyl 4-(ethylsulfonamido)piperidine-1-carboxylate (CAS 1233954-83-0) . The 3-substitution places the sulfonamide pharmacophore at a meta-like position relative to the piperidine nitrogen, whereas the 4-substituted regioisomer positions it at a para-like orientation. This positional difference creates distinct spatial vectors for the sulfonamide group: the 3-substituted scaffold orients the sulfonamide group at approximately 60° relative to the N-Boc substituent (based on chair conformation geometry), while the 4-substituted regioisomer projects the sulfonamide at approximately 180°, fundamentally altering the pharmacophore presentation . Both compounds share the identical molecular formula (C12H24N2O4S) and molecular weight (292.39 g/mol), meaning analytical techniques relying solely on mass detection cannot distinguish them; unambiguous identification requires chromatographic retention time comparison, NMR spectroscopy, or InChI Key matching . The 3-substituted scaffold introduces a stereogenic center at the point of substitution (C3), enabling chiral resolution into (S)- and (R)-enantiomers, whereas the 4-substituted analog is achiral at the substitution position due to the symmetry of the 4-position on the piperidine ring .

Regiochemistry Pharmacophore Geometry Lead Optimization Structure-Activity Relationship

Supplier Reliability and Distributor Network: Fluorochem-Manufactured Material via Authorized Channels

The (S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate (CAS 1286209-13-9) supply chain reveals measurable differentiation in distribution channel robustness. Fluorochem Ltd. (UK) is identified as the manufacturer of record for this compound, with their Product Code F064399 being distributed through authorized channels including Fujifilm Wako Pure Chemical Corporation (Japan) . This manufacturer-to-authorized-distributor relationship provides documented chain of custody and access to manufacturer certificates of analysis, spectral data, and inspection reports. In contrast, an alternative branded source (Biosynth, Ref. 3D-LBC20913) currently lists the product as discontinued across all pack sizes (100 mg through 10 g) , signaling a potential supply interruption risk for procurement planning. Additionally, some suppliers offer the compound at 98% purity (Product No. 1772883) versus the standard 95% specification, providing procurement optionality based on synthetic requirements and budget constraints . The presence of a manufacturer-backed distribution network with available documentation (certificates of analysis, spectral data, calibration certificates) differentiates this sourcing pathway from unqualified resellers lacking traceable quality documentation .

Supply Chain Integrity Quality Assurance Authorized Distribution Laboratory Procurement

Optimal Research and Industrial Application Scenarios for (S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate (CAS 1286209-13-9)


Chiral Pharmaceutical Intermediate: Synthesis of Enantiomerically Pure Sulfonamide-Containing Drug Candidates

Medicinal chemistry teams engaged in the synthesis of chiral sulfonamide-based drug candidates should select CAS 1286209-13-9 for its defined (S)-stereochemistry at the piperidine 3-position, which is verified by the stereochemical layer in its InChI Key (QGGZYSZZONCJRA-JTQLQIEISA-N, /m0). This is essential when the target API requires a specific three-dimensional pharmacophore geometry; substituting the (R)-enantiomer (CAS 1286209-12-8, /m1) or a racemic mixture would yield diastereomeric intermediates with potentially divergent biological and regulatory profiles . The Boc protecting group enables orthogonal deprotection under mild acidic conditions without disturbing the sulfonamide moiety, making this building block compatible with standard solid-phase and solution-phase peptide coupling strategies commonly employed in modern medicinal chemistry workflows.

Structure-Activity Relationship (SAR) Studies: Positional Scanning of Sulfonamide Pharmacophores on Piperidine Scaffolds

For SAR programs exploring the spatial requirements of sulfonamide pharmacophore presentation, the 3-substituted scaffold of CAS 1286209-13-9 offers a distinct pharmacophore vector (approximately 60° relative to the N-Boc substituent in chair conformation) compared to the 4-substituted regioisomer (CAS 1233954-83-0, approximately 180° projection). This stereoelectronic differentiation is critical when optimizing ligand-receptor interactions where the sulfonamide group must engage specific hydrogen-bonding residues in the target protein binding pocket. Researchers should employ orthogonal analytical methods (NMR, chiral HPLC) to confirm regioisomeric and enantiomeric identity, as both regioisomers share identical molecular formulas (C12H24N2O4S) and molecular weights (292.39 g/mol) and are indistinguishable by mass spectrometry alone .

Multi-Step Synthesis Requiring High-Purity Chiral Intermediates: 98% Specification for Cumulative Yield Optimization

Process chemistry groups conducting multi-step syntheses with four or more sequential transformations should prioritize procurement of the 98% purity specification (e.g., Leyan Product No. 1772883) over the 95% specification (e.g., Fluorochem F064399) when intermediate purity directly limits final API yield. The 2% total impurity threshold (vs. 5%) represents a 2.5× lower contaminant burden, which is non-trivial in convergent syntheses where byproducts from early-stage impurities can participate in subsequent reactions, generating complex impurity profiles that complicate final purification and analytical characterization. This purity selection becomes particularly important when the compound is used late in a synthetic sequence or when subsequent steps involve expensive or precious reagents whose stoichiometry would be perturbed by unaccounted impurities .

Pharmaceutical Development Requiring Supply Chain Documentation and Long-Term Procurement Stability

For pharmaceutical development programs operating under quality management systems (e.g., following ICH guidelines), procurement of CAS 1286209-13-9 should be directed through authorized distribution channels of the manufacturer of record (Fluorochem Ltd.) to ensure access to certificates of analysis, spectral documentation, and material traceability records. The documented discontinuation of an alternative supply source (Biosynth, Ref. 3D-LBC20913, all pack sizes discontinued) underscores that not all supply channels for this chiral intermediate carry equivalent long-term reliability. Fujifilm Wako's listing of Fluorochem-manufactured material with available inspection certificates and calibration documentation provides a benchmark for procurement-grade supply chain integrity suitable for regulatory-facing development activities .

Quote Request

Request a Quote for (S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.